![molecular formula C17H20N2O4S B14178651 2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide CAS No. 919997-62-9](/img/structure/B14178651.png)
2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide is a chemical compound with the molecular formula C23H23NO4S It is known for its unique structure, which includes a sulfamoyl group and a hydroxyacetamide group attached to a diphenylpropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide typically involves the reaction of 3,3-diphenylpropylamine with sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with N-hydroxyacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfamoyl compounds.
Aplicaciones Científicas De Investigación
2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenylpropylamine: A related compound with similar structural features but lacking the sulfamoyl and hydroxyacetamide groups.
N-Hydroxyacetamide: Shares the hydroxyacetamide group but lacks the diphenylpropyl and sulfamoyl moieties.
Uniqueness
2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and hydroxyacetamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
919997-62-9 |
|---|---|
Fórmula molecular |
C17H20N2O4S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-(3,3-diphenylpropylsulfamoyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C17H20N2O4S/c20-17(19-21)13-24(22,23)18-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18,21H,11-13H2,(H,19,20) |
Clave InChI |
SJQMYUQMLMJHPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCNS(=O)(=O)CC(=O)NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


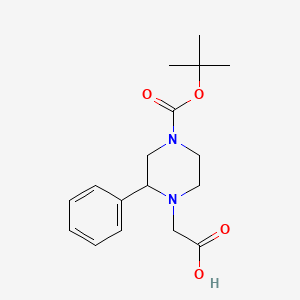
![Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B14178576.png)
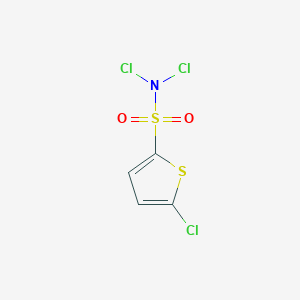
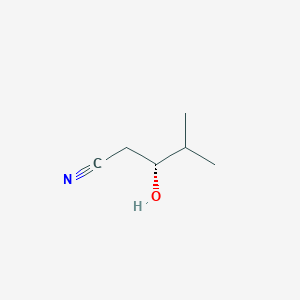
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
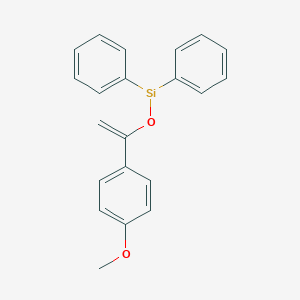
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
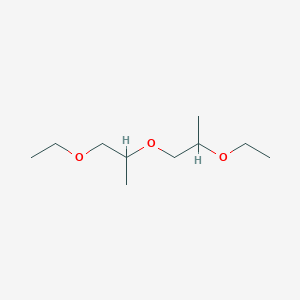
![2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B14178626.png)

![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)

